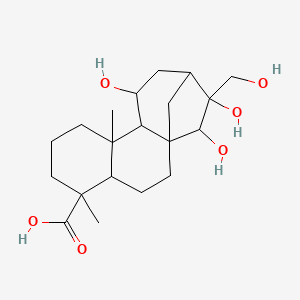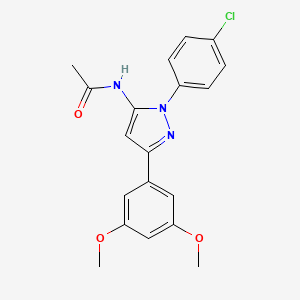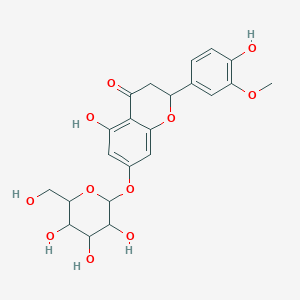![molecular formula C17H20N2O5 B12301007 2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the formation of the spiro structure through cyclization reactions. For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride can lead to the formation of intermediate compounds, which are then further reacted to form the desired spiro structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
科学的研究の応用
2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid: This compound has a similar dioxo structure but lacks the spiro configuration.
2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic Acid: This compound shares some structural similarities but has different functional groups and a different ring system.
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has a similar dioxo group but a different overall structure.
Uniqueness
The uniqueness of 2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid lies in its spiro configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C17H20N2O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-(7-methyl-2',5-dioxospiro[3,4-dihydro-1,4-benzoxazepine-2,5'-azepane]-1'-yl)acetic acid |
InChI |
InChI=1S/C17H20N2O5/c1-11-2-3-13-12(8-11)16(23)18-10-17(24-13)5-4-14(20)19(7-6-17)9-15(21)22/h2-3,8H,4-7,9-10H2,1H3,(H,18,23)(H,21,22) |
InChIキー |
JRXZUMFONYDPEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3(CCC(=O)N(CC3)CC(=O)O)CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


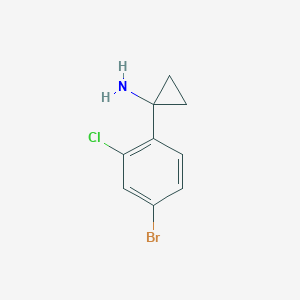
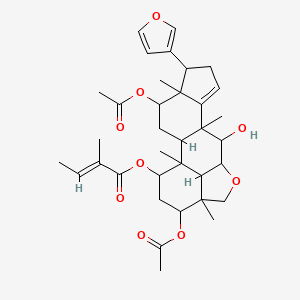

![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
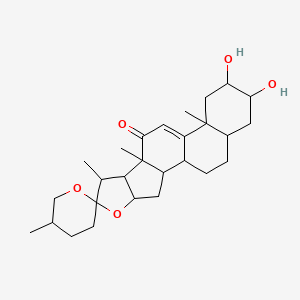
![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
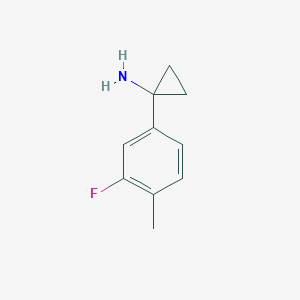
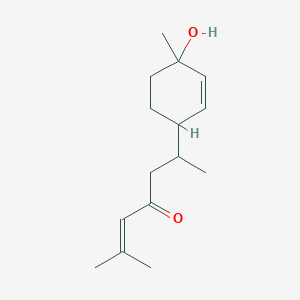
![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)

